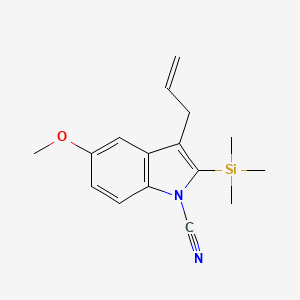
5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This compound is characterized by its unique structural features, including a methoxy group, a prop-2-en-1-yl side chain, a trimethylsilyl group, and a carbonitrile group attached to the indole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the indole core, followed by the introduction of the methoxy group, the prop-2-en-1-yl side chain, the trimethylsilyl group, and finally the carbonitrile group. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carbonyl compound, while reduction of the carbonitrile group could yield an amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activity. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. Its structural similarity to other bioactive indole derivatives suggests that it may have pharmacological properties worth exploring.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it a versatile compound for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile would depend on its specific biological target. Indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile include other indole derivatives with different substituents, such as:
- 5-Methoxy-2-(trimethylsilyl)-1H-indole-1-carbonitrile
- 3-(Prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile
- 5-Methoxy-3-(prop-2-en-1-yl)-1H-indole-1-carbonitrile
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxy group, prop-2-en-1-yl side chain, trimethylsilyl group, and carbonitrile group makes it distinct from other indole derivatives and potentially useful for various applications.
Propriétés
Numéro CAS |
474743-86-7 |
|---|---|
Formule moléculaire |
C16H20N2OSi |
Poids moléculaire |
284.43 g/mol |
Nom IUPAC |
5-methoxy-3-prop-2-enyl-2-trimethylsilylindole-1-carbonitrile |
InChI |
InChI=1S/C16H20N2OSi/c1-6-7-13-14-10-12(19-2)8-9-15(14)18(11-17)16(13)20(3,4)5/h6,8-10H,1,7H2,2-5H3 |
Clé InChI |
SRKZZYFKGSLGLB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C(=C2CC=C)[Si](C)(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14242776.png)
![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)
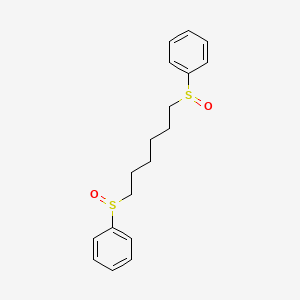


![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)
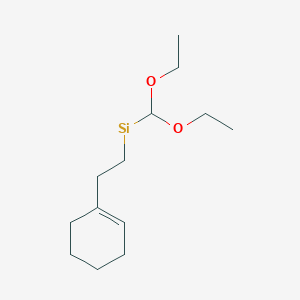
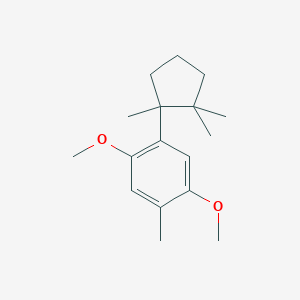
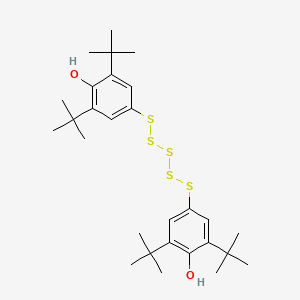
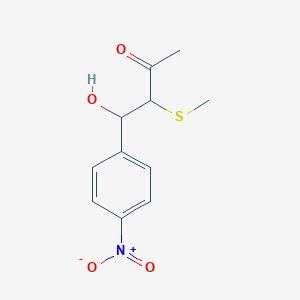


![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)
